molecular formula H4N2O2S B024259 Sulfamide CAS No. 7803-58-9

Sulfamide

Cat. No. B024259
CAS RN: 7803-58-9
M. Wt: 96.11 g/mol
InChI Key: NVBFHJWHLNUMCV-UHFFFAOYSA-N
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Description

Sulfamide, characterized by its sulfamide (R2NSO2NR2) functionality, is an important compound in the field of medicinal chemistry. It serves as a key functional group in various therapeutic molecules, owing to its ability to form multiple electrostatic interactions with protein targets and other biological molecules. The utility of sulfamide extends beyond simple molecular interactions; it is a versatile group with increasing acceptance in medicinal chemistry, as evidenced by its incorporation into the broad-spectrum antibiotic doripenem and its substitution for sulfonamide, sulfamate, or urea functionalities in drug development (Reitz, Smith, & Parker, 2009).

Synthesis Analysis

Recent advancements in the synthesis of cyclic sulfinic acid derivatives, which are precursors to sulfamide compounds, highlight the importance of these derivatives in chemistry, pharmaceutical science, and materials science. The development of new synthetic methods for cyclic sulfinic acid derivatives has been a focus in recent years, leading to their wide application in the synthesis of sulfur-containing compounds such as sulfoxides, sulfones, sulfinates, and thioethers (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfamide and its derivatives plays a crucial role in their chemical reactivity and biological activity. While specific structural analyses of sulfamide were not directly covered in the reviewed papers, the general importance of structural features in drug molecules, such as the sulfamide group, is well recognized in medicinal chemistry for their potential to interact with biological targets.

Chemical Reactions and Properties

Sulfamides and their derivatives participate in a variety of chemical reactions, leveraging their unique chemical properties. The reactivity of the sulfamide group allows for its incorporation into a broad spectrum of chemical entities with significant biological activities. These properties are exploited in the synthesis of pharmaceuticals and are crucial for the development of new therapeutics (El-Qaliei et al., 2020).

Physical Properties Analysis

Sulfamic acid, closely related to sulfamides, is known for its solubility and crystalline nature, serving as an environmentally friendly alternative in various industrial applications. Its physical properties, such as solubility in water, make it a valuable compound for industrial cleaning and corrosion inhibition, illustrating the diverse utility of sulfur-containing compounds (Verma & Quraishi, 2022).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Clinical Microbiology .

Summary of the Application

Sulfonamide derivatives have numerous pharmaceutical applications having antiviral, antibacterial, antifungal, antimalarial, anticancer, and antidepressant activities . In this study, sulfonamides including Sulfapyridine, Sulfathiazole, Sulfamethoxazole, and Sulfamerazine are used to synthesize Schiff bases of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbalde-hyde .

Methods of Application or Experimental Procedures

The synthesized compounds were spectroscopically characterized and tested against hospital isolates of three Gram-positive and two Gram-negative bacteria .

Results or Outcomes

Two of the four Schiff bases are found to be more active than their counterparts; while one have showed significant activity by inhibiting MRSA PH217 and MDR isolates of E. coli at the minimum inhibitory concentration (MIC) of 150 μg/mL and 128 μg/mL with MBC of 1024 µg/mL, respectively .

2. Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth . Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .

Methods of Application or Experimental Procedures

Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

Results or Outcomes

This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

3. Synthetic Approaches and Applications of Sulfonimidates

Specific Scientific Field

This application is in the field of Organic & Biomolecular Chemistry .

Summary of the Application

Sulfonimidates are organosulfur (VI) species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Methods of Application or Experimental Procedures

The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents .

Results or Outcomes

Sulfonimidates have been found to be useful in the synthesis of other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .

4. Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Sulfonamide drugs have a wide range of antibacterial properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

5. Enantioselective Modification of Sulfonamides

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A carbene-catalyzed method for highly enantioselective modification of sulfonamides is disclosed . This method allows for selective modification of sulfonamide-containing drug molecules to form the corresponding phthalidyl derivatives as potential prodrugs .

Methods of Application or Experimental Procedures

The reaction proceeds under mild conditions with broad substrate scope, wide functional group tolerance, and good to excellent yields . When multiple sulfonamides or amines are present in the same molecule, the reaction occurs in a highly chemo-selective manner .

Results or Outcomes

Experimental observations and DFT calculations suggest that the reaction proceeds via a stepwise addition pathway, assisted by Li + ions or protons .

6. Antibacterial Efficacy of Chromone Sulfonamide Derivatives

Specific Scientific Field

This application is in the field of Clinical Microbiology .

Summary of the Application

Sulfonamides including Sulfapyridine, Sulfathiazole, Sulfamethoxazole, and Sulfamerazine are used to synthesize Schiff bases of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbalde-hyde . The synthesized compounds were tested against hospital isolates of three Gram-positive and two Gram-negative bacteria .

Methods of Application or Experimental Procedures

The synthesized compounds were spectroscopically characterized and tested against hospital isolates of three Gram-positive and two Gram-negative bacteria .

Results or Outcomes

Two of the four Schiff bases are found to be more active than their counterparts; while one have showed significant activity by inhibiting MRSA PH217 and MDR isolates of E. coli at the minimum inhibitory concentration (MIC) of 150 μg/mL and 128 μg/mL with MBC of 1024 µg/mL, respectively .

Safety And Hazards

Sulfamide is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause moderate to severe irritant to the skin and eyes .

Future Directions

Sulfonamides, including sulfamide, are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Therefore, the future directions in the field of sulfamide could involve further exploration of its potential applications in treating various diseases .

properties

IUPAC Name

sulfamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFHJWHLNUMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064885
Record name Sulfamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamide

CAS RN

7803-58-9
Record name Sulfamide
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Record name Sulfamide
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Record name Sulfamide
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Record name Sulfamide
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Record name Sulfamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphuric diamide
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Record name SULFAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,800
Citations
AB Reitz, GR Smith, MH Parker - Expert opinion on therapeutic …, 2009 - Taylor & Francis
… contains a mono-substituted sulfamide. The sulfamide functional group is often found to … all or most reported compounds contained the sulfamide functional group. There are also …
Number of citations: 87 www.tandfonline.com
V de Zea Bermudez, C Poinsignon… - Journal of Materials …, 1997 - pubs.rsc.org
… sulfamide suggested in the literature is analysed. Several possible applications of sulfamide … The results we present indicate that pristine sulfamide may be classified as the fourth known …
Number of citations: 67 pubs.rsc.org
H Woolven, C González-Rodríguez, I Marco… - Organic …, 2011 - ACS Publications
The charge-transfer complex generated from the combination of DABCO and sulfur dioxide, DABSO, is a bench-stable colorless solid suitable for use in organic synthesis as a …
Number of citations: 297 pubs.acs.org
JY Winum, A Scozzafava, JL Montero… - Expert Opinion on …, 2006 - Taylor & Francis
… Amongst the enzymes for which sulfamide-based inhibitors … inhibitors belonging to the sulfamide class of derivatives have … , the free or substituted sulfamide moiety plays an important …
Number of citations: 86 www.tandfonline.com
A Casini, JY Winum, JL Montero, A Scozzafava… - Bioorganic & medicinal …, 2003 - Elsevier
… In addition, this latter sulfamide nitrogen forms a second weak … as a lead molecule, since sulfamide itself is a weak inhibitor (K I … here, that is derivatization of sulfamide at one of its NH 2 …
Number of citations: 108 www.sciencedirect.com
MH Parker, VL Smith-Swintosky… - Journal of medicinal …, 2009 - ACS Publications
In seeking broad-spectrum anticonvulsants to treat epilepsy and other neurological disorders, we synthesized and tested a group of sulfamide derivatives (4a−k, 5), which led to the …
Number of citations: 37 pubs.acs.org
KN Trueblood, SW Mayer - Acta Crystallographica, 1956 - scripts.iucr.org
… of the shifts called for were far smaller than the corresponding standard deviations; thus many more least-squares cycles were run than were strictly needed, chiefly because sulfamide …
Number of citations: 76 scripts.iucr.org
SD Patel, WM Habeski, AC Cheng, E de la Cruz… - Bioorganic & medicinal …, 2009 - Elsevier
PC-1 (NPP-1) inhibitors may be useful as therapeutics for the treatment of CDDP (calcium pyrophosphate dehydrate) deposition disease and osteoarthritis. We have identified a series …
Number of citations: 53 www.sciencedirect.com
K Bäckbro, S Löwgren, K Österlund… - Journal of medicinal …, 1997 - ACS Publications
… C 2 -symmetric urea and sulfamide inhibitors. Among these the cyclic sulfamide 1 and the cyclic … and report an unexpected binding mode of the sulfamide 1 as compared to the urea 2. …
Number of citations: 176 pubs.acs.org
JY Winum, C Temperini, K El Cheikh… - Journal of Medicinal …, 2006 - ACS Publications
… of the sulfamate and sulfamide zinc binding groups in the … on a much larger series of sulfamide/sulfamate pairs, which have … understand the drug design of sulfamide-based CAIs, we …
Number of citations: 167 pubs.acs.org

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